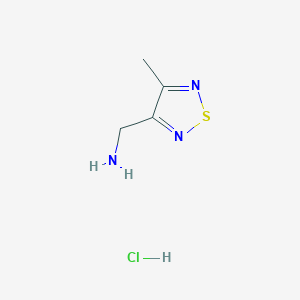
(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride, also known as MTMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound belongs to the class of thiadiazoles and has been studied for its potential applications in neuroscience and medicinal chemistry.
科学的研究の応用
Dyeing Performance in Textile Industry
A study by Malik et al. (2018) involved the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, closely related to the chemical structure . These derivatives showed significant applications in the textile industry, particularly in dyeing nylon fabrics, indicating potential utility of similar thiadiazole compounds in textile coloration and design processes (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Properties
Barot, Manna, and Ghate (2017) synthesized various thiadiazole derivatives with antimicrobial properties. This research suggests that compounds structurally similar to (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride could have potential as antimicrobial agents (Barot, Manna, & Ghate, 2017).
Anticonvulsant Applications
Camerman et al. (2005) studied stereochemical aspects of thiadiazole anticonvulsants, providing insights into how these compounds, including those similar to the chemical , might interact with biological systems to exert anticonvulsant effects (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Photodynamic Therapy in Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) researched the use of thiadiazole derivatives in photodynamic therapy, a treatment method for cancer. This suggests that compounds like this compound could be explored for their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Aggregation and Spectroscopic Studies
Matwijczuk et al. (2016) investigated the spectroscopic properties and molecular aggregation of thiadiazole derivatives, which is relevant for understanding the behavior of this compound in various environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Muscarinic Receptor Subtype Binding
Tejada et al. (2006) focused on the design and synthesis of thiadiazole derivatives and their effects on muscarinic receptor subtypes. This research offers a perspective on how this compound might interact with neurological receptors (Tejada, Nagy, Xu, Wu, Katz, Dorsey, Rieman, Lawlor, Warrier, & Messer, 2006).
作用機序
Target of Action
The primary targets of (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride are currently unknown. This compound belongs to the class of thiadiazole derivatives , which have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Mode of Action
Other thiadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Thiadiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
It is known that the compound is supplied as an hcl salt for improved stability and easy handling .
Result of Action
As a thiadiazole derivative, it may have potential antiviral, anti-inflammatory, and anticancer effects
Action Environment
It is known that the compound is stable under a variety of conditions, particularly when stored at -20°C
特性
IUPAC Name |
(4-methyl-1,2,5-thiadiazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJQHIYTATDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

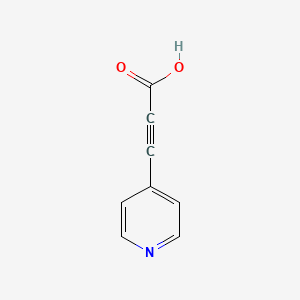

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)
![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
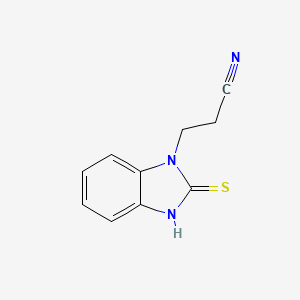
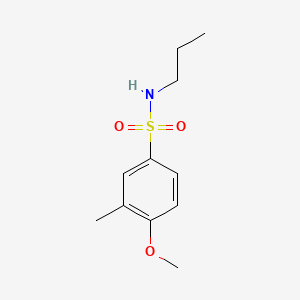
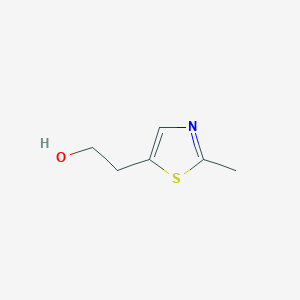
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)
